2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12H,3,5,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUWWWJHIKQWDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1=O)C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390858 |

Source

|

| Record name | N-(7-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88058-66-6 |

Source

|

| Record name | N-(7-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Agomelatine on MT1/MT2 Receptors

Abstract

Agomelatine represents a significant departure from conventional antidepressant pharmacotherapy, primarily due to its unique mechanism of action centered on the melatonergic system. This guide provides a comprehensive technical overview of the molecular and cellular interactions of agomelatine with the melatonin MT1 and MT2 receptors. We will explore the structural basis of its agonism, the downstream signaling cascades it initiates, and the key experimental methodologies employed to elucidate these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of agomelatine's core pharmacology, with a focus on its effects mediated through MT1 and MT2 receptors, which are pivotal to its therapeutic efficacy in major depressive disorder (MDD).

Introduction: The Rationale for a Melatonergic Approach in Depression

Major depressive disorder is increasingly understood to involve disruptions in circadian rhythms.[1] These disruptions manifest as common symptoms like delayed sleep onset, early morning awakening, and fluctuations in mood and energy throughout the day.[2] The suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker, is densely populated with melatonin MT1 and MT2 receptors.[2][3] Melatonin, the endogenous ligand for these receptors, plays a crucial role in regulating the sleep-wake cycle and other circadian processes.[4]

Agomelatine, a structural analog of melatonin, was developed to leverage this connection.[5] Its primary mechanism of action is as a potent agonist at both MT1 and MT2 receptors, while also acting as an antagonist at the serotonin 5-HT2C receptor.[6][7] This dual action is believed to be synergistic, contributing to its antidepressant and anxiolytic effects.[2][8] This guide will focus specifically on the melatonergic component of agomelatine's action, which is fundamental to its ability to resynchronize circadian rhythms.[9]

Molecular Pharmacology of Agomelatine at MT1 and MT2 Receptors

Receptor Binding Affinity and Selectivity

Agomelatine exhibits high affinity for both human MT1 and MT2 receptors, with Ki values typically in the sub-nanomolar range, similar to melatonin itself.[6][8] This high affinity underscores its potency as a melatonergic agonist. In contrast, its affinity for a wide range of other receptors, including adrenergic, dopaminergic, muscarinic, and histaminergic receptors, is negligible, contributing to its favorable side-effect profile compared to many other antidepressants.[6][10]

| Receptor | Agomelatine Binding Affinity (Ki) | Reference |

| MT1 | ~0.1 nM | [11] |

| MT2 | ~0.12 nM | [11] |

| 5-HT2C | pKi = 6.2 (~63 nM) | [8] |

| 5-HT2B | pKi = 6.6 (~25 nM) | [8] |

| Other Receptors | >10 µM | [8][11] |

Functional Agonism and Downstream Signaling

MT1 and MT2 are G protein-coupled receptors (GPCRs), primarily coupling to inhibitory G proteins (Gi/o).[12] Agonist binding by agomelatine initiates a conformational change in the receptor, leading to the activation of these G proteins. This activation, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The reduction in cAMP leads to decreased activity of protein kinase A (PKA) and reduced phosphorylation of the transcription factor CREB.[6]

This primary signaling cascade is central to the phase-shifting effects of agomelatine on the circadian clock within the SCN.[6] By mimicking the natural signaling of melatonin, agomelatine can help to reset a desynchronized internal clock, a key pathophysiological feature of depression.[2][9]

Figure 1: Agomelatine's primary signaling pathway via MT1/MT2 receptors.

Beyond the canonical Gi/o pathway, the synergistic action of agomelatine is thought to involve the formation of heteromeric complexes between MT1/MT2 and 5-HT2C receptors.[7][8] This receptor crosstalk may lead to the modulation of additional signaling pathways, including those involving protein kinase B (Akt), extracellular signal-regulated kinase 1/2 (ERK1/2), and glycogen synthase kinase 3β (GSK3β), ultimately influencing neurogenesis and synaptic plasticity.[6]

Experimental Workflows for Characterizing Agomelatine-Receptor Interactions

A variety of in vitro assays are essential for elucidating the binding and functional properties of compounds like agomelatine at their target receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Kd) of a radiolabeled ligand and the binding affinity (Ki) of a competing unlabeled ligand, such as agomelatine.[13][14] These assays provide quantitative data on how strongly a compound binds to its target receptor.

Step-by-Step Protocol for a Competition Radioligand Binding Assay:

-

Membrane Preparation:

-

Culture cells stably expressing the human MT1 or MT2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer to isolate the cell membranes containing the receptors.

-

Centrifuge the homogenate to pellet the membranes, then resuspend and wash the pellet.

-

Determine the protein concentration of the final membrane preparation.[15]

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-melatonin) to each well.

-

Add increasing concentrations of unlabeled agomelatine to the wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competing ligand, like unlabeled melatonin).[15]

-

-

Incubation and Filtration:

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.[15]

-

-

Data Acquisition and Analysis:

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of agomelatine.

-

Plot the specific binding as a function of the agomelatine concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[15]

-

Figure 2: Workflow for a competition radioligand binding assay.

Functional Assays: cAMP Measurement

To determine whether agomelatine acts as an agonist, antagonist, or inverse agonist at MT1 and MT2 receptors, functional assays that measure downstream signaling events are employed. Since these receptors are Gi-coupled, a common approach is to measure changes in intracellular cAMP levels.

Step-by-Step Protocol for a GloSensor™ cAMP Assay (for Gi-Coupled Receptors):

-

Cell Preparation and Transfection:

-

Use a cell line (e.g., HEK293) that stably or transiently expresses the MT1 or MT2 receptor.

-

Co-transfect the cells with a plasmid encoding a cAMP-sensitive biosensor, such as the GloSensor™-22F cAMP Plasmid. This biosensor consists of a mutant form of luciferase fused to a cAMP binding domain.[16][17]

-

-

Assay Equilibration:

-

Harvest the transfected cells and resuspend them in an appropriate medium.

-

Incubate the cells with the GloSensor™ cAMP Reagent, which contains the luciferase substrate, to allow for equilibration.[18]

-

-

Agonist Mode Assay:

-

Dispense the cell suspension into a 384-well plate.

-

To measure the inhibitory effect of agomelatine on cAMP production, first stimulate adenylyl cyclase with a fixed concentration of forskolin. This will increase the basal cAMP levels.[16]

-

Add varying concentrations of agomelatine to the wells.

-

Measure the luminescence signal over time using a luminometer. A decrease in luminescence corresponds to a decrease in intracellular cAMP, indicating an agonist effect at the Gi-coupled receptor.[16][18]

-

-

Data Analysis:

-

Plot the change in luminescence as a function of agomelatine concentration.

-

Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of agomelatine that produces 50% of its maximal effect.

-

Sources

- 1. Melatonergic Receptors (Mt1/Mt2) as a Potential Additional Target of Novel Drugs for Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Alterations of melatonin receptors MT1 and MT2 in the hypothalamic suprachiasmatic nucleus during depression. - Netherlands Institute for Neuroscience - Master the Mind [nin.nl]

- 4. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agomelatine - Wikipedia [en.wikipedia.org]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. researchgate.net [researchgate.net]

- 12. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. multispaninc.com [multispaninc.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. promega.com [promega.com]

- 17. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Agomelatine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding Agomelatine's Unique Profile

Agomelatine stands as a distinct entity in the landscape of antidepressant medications. Its novel mechanism, acting as a potent agonist at melatonergic MT1 and MT2 receptors and a selective antagonist at serotonergic 5-HT2C receptors, offers a therapeutic approach that diverges from conventional monoaminergic agents.[1] This dual action is designed to resynchronize circadian rhythms, which are often disrupted in major depressive disorder (MDD), while also increasing dopamine and norepinephrine release in the frontal cortex.[2][3] A thorough comprehension of its pharmacokinetic (PK) and bioavailability characteristics is paramount for any professional engaged in its research, development, or clinical application. This guide provides a detailed exploration of agomelatine's journey through the body, from administration to elimination, underpinned by field-proven insights and methodologies.

Section 1: Absorption and Bioavailability - The First-Pass Challenge

The oral absorption of agomelatine is rapid, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours post-administration.[4][5] While gastrointestinal absorption is efficient (≥80%), the systemic availability of the parent drug is exceedingly low.[3][6]

Absolute Bioavailability: The oral bioavailability of agomelatine is less than 5% at therapeutic doses.[5] This is a critical factor that dictates its clinical use and dosing. The primary reason for this low bioavailability is an extensive first-pass metabolism in the liver.[3][7][5]

The Causality Behind Variability: Several factors can influence agomelatine's already low bioavailability, leading to significant inter-individual variability:

-

Food Effect: While some sources suggest food intake does not alter bioavailability, others indicate that high-fat meals may enhance absorption.[2][5] This discrepancy highlights the need for standardized administration protocols in clinical studies.

-

Gender and Hormonal Influence: Bioavailability is noted to be higher in women compared to men.[2] Concomitant use of oral contraceptives (which are moderate CYP1A2 inhibitors) can also increase agomelatine exposure.[4]

-

Smoking: Tobacco smoke is a known inducer of CYP1A2, the primary enzyme responsible for agomelatine's metabolism. Consequently, bioavailability is reduced in smokers.[4]

At higher doses, a saturation of the first-pass effect may occur, leading to a more than proportional increase in systemic exposure.[6][8]

Data Presentation: Key Pharmacokinetic Parameters of Agomelatine

| Parameter | Value | Key Insights & Implications |

| Time to Peak (Tmax) | 1–2 hours | Rapid onset of absorption. |

| Absolute Bioavailability | < 5% | Extensive first-pass metabolism is a major hurdle. Formulation strategies to bypass the liver (e.g., transdermal) have been explored.[9][10] |

| Plasma Protein Binding | ~95% | Highly bound, primarily to albumin and alpha-1-acid glycoprotein.[2][7][6] Potential for displacement interactions is low but should be considered. |

| Volume of Distribution (Vss) | ~35 L | Indicates moderate distribution into tissues.[8] |

| Elimination Half-Life (t½) | 1–2 hours | Rapid elimination necessitates bedtime dosing to align with circadian rhythm regulation.[2][3][11] |

| Total Plasma Clearance | ~1,100 mL/min | High clearance rate, consistent with extensive hepatic metabolism.[11] |

Section 2: Distribution - Widespread but Moderate

Once in the systemic circulation, agomelatine is highly bound to plasma proteins (approximately 95%).[2][7] This high degree of binding means that only a small fraction of the drug is free to exert its pharmacological effects and to be metabolized and eliminated. The steady-state volume of distribution is approximately 35 liters, suggesting a moderate distribution into the body's tissues.[6][8]

Section 3: Metabolism - The Central Role of Cytochrome P450

Agomelatine undergoes extensive and rapid metabolism, almost exclusively in the liver. This metabolic process is the cornerstone of its pharmacokinetic profile and a primary source of potential drug-drug interactions.

Primary Metabolic Pathways: The metabolism is predominantly mediated by the cytochrome P450 (CYP) isoenzyme system.

-

CYP1A2: This is the principal enzyme, responsible for about 90% of agomelatine's metabolism.[2][7][11]

-

CYP2C9 and CYP2C19: These enzymes play a minor role, accounting for the remaining 10% of metabolism.[3][7][12]

The main metabolic processes are hydroxylation and demethylation, which result in the formation of inactive metabolites.[12] These metabolites are then further processed for excretion.

Mandatory Visualization: Agomelatine Metabolic Pathway

Caption: Primary metabolic pathways of agomelatine via CYP450 enzymes.

Clinical and Research Implications of Metabolism: The heavy reliance on CYP1A2 makes agomelatine susceptible to significant drug-drug interactions.

-

Strong CYP1A2 Inhibitors (e.g., fluvoxamine, ciprofloxacin) are contraindicated. Co-administration can lead to a dramatic (up to 60-fold) increase in agomelatine exposure, elevating the risk of adverse effects, particularly hepatotoxicity.[11][13]

-

Moderate CYP1A2 Inhibitors (e.g., propranolol, estrogens) should be used with caution as they can also increase agomelatine levels.[2][13]

-

CYP1A2 Inducers (e.g., smoking) can decrease agomelatine's bioavailability and efficacy.[4]

Section 4: Excretion - A Rapid Clearance

The elimination of agomelatine is rapid, with a plasma half-life of 1 to 2 hours.[2][3] Following extensive metabolism, the inactive metabolites are primarily excreted through the kidneys. Approximately 80% of the administered dose is recovered in the urine as metabolites, with a negligible amount of the unchanged drug being excreted.[7][11]

Section 5: Pharmacokinetics in Special Populations

-

Hepatic Impairment: Due to its near-complete hepatic metabolism, agomelatine is contraindicated in patients with liver impairment.[3][11] Even mild hepatic insufficiency can lead to a dramatic increase in drug exposure (over 50-fold), significantly raising safety concerns.[14][15]

-

Renal Impairment: Severe renal impairment does not appear to significantly alter the pharmacokinetic parameters of agomelatine.[11][16] However, clinical data in this population are limited, and caution is advised.[11]

-

Elderly: Efficacy and safety have been established in elderly patients (<75 years), and bioavailability may be higher in this group.[14][17] However, agomelatine is not recommended for patients aged 75 years and older due to a lack of documented effects.[11]

Section 6: Experimental Protocols for Pharmacokinetic Assessment

A self-validating system for assessing agomelatine's pharmacokinetics requires a robust study design and a highly sensitive and specific analytical method.

Experimental Workflow: A Typical Human PK Study

Caption: Standard workflow for a single-dose agomelatine pharmacokinetic study.

Step-by-Step Bioanalytical Methodology (LC-MS/MS)

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-concentration drugs like agomelatine in complex biological matrices due to its high sensitivity and specificity.[18][19]

-

Sample Preparation:

-

Objective: To isolate agomelatine from plasma proteins and interfering substances.

-

Protocol:

-

Thaw plasma samples on ice.

-

Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Add an internal standard (e.g., fluoxetine or a deuterated agomelatine analog) to correct for extraction variability.[18]

-

Perform either Liquid-Liquid Extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or Solid-Phase Extraction (SPE) using a C18 cartridge.[18][20]

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

-

Chromatographic Separation:

-

Objective: To separate agomelatine from its metabolites and other endogenous components before detection.

-

Protocol:

-

Inject the reconstituted sample into an HPLC or UHPLC system.

-

Use a C18 reversed-phase column (e.g., 4.0 x 100 mm, 5 µm).[18]

-

Employ an isocratic or gradient mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[21]

-

-

-

Mass Spectrometric Detection:

-

Objective: To specifically detect and quantify agomelatine.

-

Protocol:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for agomelatine and the internal standard in Multiple Reaction Monitoring (MRM) mode. This provides high specificity.

-

-

-

Validation and Quantification:

-

Objective: To ensure the method is accurate, precise, and reliable.

-

Protocol:

-

Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.[20]

-

Construct a calibration curve using spiked plasma standards over the expected concentration range (e.g., 0.050-8.000 ng/mL).[18]

-

Quantify agomelatine concentrations in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

-

References

-

Title: Agomelatine: A Novel Antidepressant - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: A Focus on Agomelatine - Mechanism of Action and Efficacy Source: Psych Scene Hub URL: [Link]

-

Title: Agomelatine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Agomelatine: A novel melatonergic antidepressant - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Valdoxan, INN-agomelatine Source: European Medicines Agency URL: [Link]

-

Title: Agomelatine: Mechanism of action and pharmacological profile in relation to antidepressant properties Source: ResearchGate URL: [Link]

-

Title: A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers Source: PubMed Central URL: [Link]

-

Title: Critical appraisal and update on the clinical utility of agomelatine, a melatonergic agonist, for the treatment of major depressive disease in adults Source: PubMed Central URL: [Link]

-

Title: Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study Source: PubMed URL: [Link]

-

Title: Valdoxan, INN: agomelatine Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Agomelatine Source: MedPath URL: [Link]

-

Title: The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat Source: PubMed Central URL: [Link]

-

Title: Clinical and pharmacological review on novel melatonergic antidepressant: Agomelatine Source: RJPBCS URL: [Link]

-

Title: Pathways leading to dihydroxylated metabolites of agomelatine. Source: ResearchGate URL: [Link]

-

Title: Bioequivalence and Pharmacokinetic Profiles of Agomelatine 25-mg Tablets in Healthy Chinese Subjects Source: J-Stage URL: [Link]

-

Title: Comparison of the pharmacokinetic parameters of agomelatine following oral administration Source: ResearchGate URL: [Link]

-

Title: Agomelatine | Advanced Drug Monograph Source: MedPath URL: [Link]

-

Title: Typical concentration–time profiles of agomelatine for healthy status Source: ResearchGate URL: [Link]

-

Title: Development and Validation of an UHPLC-UV method for the Determination of Agomelatine in Human Plasma and Serum Source: JSM Central URL: [Link]

-

Title: LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study Source: ResearchGate URL: [Link]

-

Title: Australian product information - valdoxan (agomelatine) Source: TGA URL: [Link]

-

Title: AGOMELATINE SANDOZ Source: Sandoz URL: [Link]

-

Title: Australian Public Assessment Report for Agomelatine Source: TGA URL: [Link]

-

Title: Pharmacokinetics in Special Populations Source: Coconote URL: [Link]

-

Title: A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation Source: PubMed Central URL: [Link]

-

Title: Efficacy and tolerability of agomelatine in the treatment of depression Source: PubMed Central URL: [Link]

-

Title: CHMP extension of indication variation assessment report Source: EMA URL: [Link]

-

Title: Oral bioavailability enhancement of agomelatine by loading into nanostructured lipid carriers Source: Dove Medical Press URL: [Link]

-

Title: Agomelatine might be more appropriate for elderly, depressed, type 2 diabetes mellitus patients than paroxetine/fluoxetine Source: PubMed Central URL: [Link]

-

Title: Therapeutic Drug Monitoring in the Geriatric Patient Source: ASHP URL: [Link]

Sources

- 1. trial.medpath.com [trial.medpath.com]

- 2. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agomelatine - Wikipedia [en.wikipedia.org]

- 4. Efficacy and tolerability of agomelatine in the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.medicines.org.au [apps.medicines.org.au]

- 14. Critical appraisal and update on the clinical utility of agomelatine, a melatonergic agonist, for the treatment of major depressive disease in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tga.gov.au [tga.gov.au]

- 16. Agomelatine [medbox.iiab.me]

- 17. Agomelatine might be more appropriate for elderly, depressed, type 2 diabetes mellitus patients than paroxetine/fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ema.europa.eu [ema.europa.eu]

- 20. jsmcentral.org [jsmcentral.org]

- 21. researchgate.net [researchgate.net]

Chemical and physical properties of 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the available scientific and technical data for 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one. It is important to note that publicly accessible information on this specific compound is limited. Much of the related research focuses on its precursor, 7-methoxy-1-tetralone, and its derivatives. This guide synthesizes the available data for the target compound and provides context from related structures to offer a thorough understanding based on the current scientific landscape.

Introduction and Overview

This compound is a tetralone derivative. The tetralone scaffold is a significant pharmacophore and a versatile intermediate in organic synthesis.[1][2] Derivatives of this structural class are explored for a variety of therapeutic applications. Due to the limited specific literature on the title compound, it is likely a novel research chemical or a synthetic intermediate with potential applications in medicinal chemistry. This guide aims to consolidate the known properties and provide a scientific framework for researchers working with this molecule.

Chemical Identity and Structure

The fundamental identification and structural characteristics of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 88058-66-6 | [3] |

| Molecular Formula | C14H17NO3 | [3] |

| Molecular Weight | 247.29 g/mol | [3] |

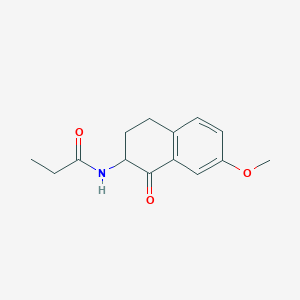

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

The known physical and chemical properties are tabulated below. It should be noted that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Notes | Source |

| Melting Point | 129-131 °C | Experimentally determined | N/A |

| Boiling Point | 486.4 ± 45.0 °C | Predicted | N/A |

| Density | 1.17 ± 0.1 g/cm³ | Predicted | N/A |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | Experimentally determined | N/A |

| Appearance | Solid | N/A | N/A |

Synthesis and Reactivity

Proposed Synthetic Pathway

The likely precursor for this molecule is 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one. The synthesis would likely involve the acylation of this amino-tetralone with propanoyl chloride or propanoic anhydride.

Caption: Plausible synthetic route to the title compound.

Synthesis of the Precursor: 7-Methoxy-1-tetralone

The precursor, 7-Methoxy-1-tetralone, is a well-documented compound. Its synthesis typically involves a Friedel-Crafts acylation followed by reduction and cyclization.[1]

Experimental Protocol for 7-Methoxy-1-tetralone Synthesis:

-

Acylation: Anisole is acylated with succinic anhydride in the presence of anhydrous aluminum chloride and nitrobenzene as a solvent to yield an intermediate keto acid.[1]

-

Reduction: The keto group of the intermediate is reduced via hydrogenation with a Palladium on carbon (Pd/C) catalyst.[1]

-

Cyclization: The reduced product is then cyclized using polyphosphoric acid (PPA) to yield 7-methoxy-1-tetralone.[1]

Caption: Synthesis workflow for the precursor, 7-Methoxy-1-tetralone.

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Researchers are advised to perform their own analytical characterization.

For reference, spectral data for the precursor, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one , is available and can be found in databases such as PubChem.[4]

Biological Activity and Applications

There is no published research detailing the biological activity or specific applications of this compound. However, the tetralone core is a component of compounds with antidepressant and other neurological activities.[1][2] The title compound is available from commercial suppliers for research purposes, suggesting its use as a building block in the synthesis of more complex molecules for drug discovery and development.[3]

Safety and Handling

Safety data for this specific compound is not available. Standard laboratory safety protocols should be followed when handling this and any other research chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a poorly characterized compound in the scientific literature. While its basic chemical identity is known, a significant opportunity exists for further research to elucidate its physicochemical properties, develop and publish a detailed synthetic protocol, and investigate its potential biological activities. The structural similarity to known pharmacologically active tetralones suggests that this compound could be a valuable intermediate for the development of novel therapeutics.

References

-

Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81276, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]

-

(2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. (2022). PubMed Central. [Link]

Sources

- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: A Paradigm Shift in Antidepressant Research

An In-Depth Technical Guide to the Discovery and Development of Agomelatine

For decades, the pharmacological treatment of Major Depressive Disorder (MDD) was dominated by a singular focus: the modulation of monoaminergic systems. While transformative, this approach left a significant portion of patients with residual symptoms, intolerable side effects, or a complete lack of response. The development of Agomelatine represents a deliberate and innovative departure from this paradigm. It was born from an alternative hypothesis: that the profound disturbances in circadian rhythms observed in depression were not merely symptoms, but core pathophysiological features that could be therapeutically targeted.[1][2] This guide chronicles the scientific journey of Agomelatine, from its conceptual origins in chronobiology to its complex path through preclinical and clinical validation, offering a technical narrative for researchers and drug development professionals.

Part 1: The Genesis of a Melatonergic Antidepressant

The Chronobiotic Hypothesis of Depression

The discovery of Agomelatine was not a serendipitous event but the result of a targeted strategy aimed at a novel biological target for depression. The rationale was grounded in the well-documented link between MDD and dysregulated circadian rhythms, which are governed by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[1] In depressed individuals, these disruptions manifest as:

-

Sleep-Wake Cycle Disturbances: Difficulty with sleep onset, frequent nocturnal awakenings, and early morning awakening are hallmark symptoms.

-

Hormonal Dysregulation: The typical diurnal rhythm of cortisol secretion is often blunted or phase-shifted.

-

Body Temperature Fluctuations: The normal drop in core body temperature associated with sleep onset is often delayed.[3]

Melatonin, a hormone primarily secreted by the pineal gland under the SCN's control, is the principal regulator of these rhythms.[1] The logical leap was, therefore, to hypothesize that an agonist acting on melatonin receptors within the SCN could re-entrain these disrupted cycles and, in doing so, exert an antidepressant effect.[2] This marked a conceptual shift from neurotransmitter levels to biological rhythms as the primary therapeutic target.

From Melatonin to Agomelatine: Lead Compound Identification

The initial lead was melatonin itself. However, its poor pharmacokinetic profile and low oral bioavailability limited its therapeutic potential. The European pharmaceutical company Servier Laboratories Ltd. initiated a drug discovery program to develop a structural analog of melatonin with improved drug-like properties.[4][5] This led to the identification of S-20098, which would later be assigned the international non-proprietary name Agomelatine.[1][6]

A Fortuitous Dual-Action Profile: The Role of 5-HT₂C Antagonism

During the pharmacological characterization of Agomelatine, a second, crucial property was discovered: antagonism of the serotonin 5-HT₂C receptor.[3][7] This was a pivotal finding. The 5-HT₂C receptor is known to exert a tonic, inhibitory influence on the release of dopamine and norepinephrine in the prefrontal cortex.[8] By blocking this receptor, Agomelatine could disinhibit these pathways, leading to an increase in frontal cortex levels of two key neurotransmitters implicated in mood and motivation.[4][8]

This dual mechanism—melatonergic agonism and 5-HT₂C antagonism—formed the foundation of Agomelatine's unique pharmacological profile. It was theorized that these two actions would work in synergy: the melatonergic component to resynchronize the "clock" and normalize sleep, and the 5-HT₂C component to provide a more direct, monoamine-enhancing antidepressant effect.[7][9][10]

Part 2: Preclinical Validation: From Molecular Binding to Behavioral Efficacy

The preclinical development phase was designed to rigorously test the dual-action hypothesis, establishing a clear causal link between the molecular targets and the desired physiological and behavioral outcomes.

Pharmacodynamic and Receptor Binding Profile

The initial step was to quantify Agomelatine's interaction with its targets. This was achieved through a series of in vitro receptor binding and functional assays.

Data Presentation: Receptor Binding Affinities

| Receptor Subtype | Agomelatine Kᵢ (nM) | Reference Compound |

| Melatonin MT₁ | 0.1 | Melatonin |

| Melatonin MT₂ | 0.12 | Melatonin |

| Serotonin 5-HT₂C | 631 | - |

| Serotonin 5-HT₂B | 660 | - |

Table 1: Binding affinities (Kᵢ) of Agomelatine for human cloned receptors. Data synthesized from published pharmacological profiles.[4]

The data clearly demonstrated a high affinity for both MT₁ and MT₂ receptors, comparable to melatonin itself. The affinity for the 5-HT₂C receptor was substantially lower, yet still within a pharmacologically relevant range.[11] Crucially, subsequent functional assays confirmed that Agomelatine acts as a potent agonist at MT₁/MT₂ receptors and a neutral antagonist at 5-HT₂C receptors, meaning it blocks the receptor without affecting its basal, constitutive activity.[3][12]

Experimental Protocol: Radioligand Binding Assay for MT₁ Receptor Affinity

This protocol provides a framework for determining the binding affinity of a test compound (e.g., Agomelatine) for the MT₁ receptor.

Objective: To determine the inhibitory constant (Kᵢ) of Agomelatine by measuring its ability to displace a specific radioligand ([³H]-melatonin) from membranes expressing the human MT₁ receptor.

Materials:

-

Cell membranes from HEK-293 cells stably expressing the human MT₁ receptor.

-

Radioligand: [³H]-melatonin (~80 Ci/mmol).

-

Test Compound: Agomelatine, dissolved in DMSO and serially diluted.

-

Non-specific binding control: High concentration of unlabeled melatonin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

Methodology:

-

Preparation: Thaw the cell membrane preparation on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per tube.

-

Assay Setup: In 1.5 mL microcentrifuge tubes, add the following in order:

-

150 µL Assay Buffer.

-

25 µL of test compound (Agomelatine at various concentrations) or vehicle (for total binding) or non-specific control (unlabeled melatonin).

-

25 µL of [³H]-melatonin (final concentration ~0.1-0.3 nM).

-

50 µL of diluted cell membrane preparation.

-

-

Incubation: Vortex tubes gently and incubate at 37°C for 60 minutes to allow binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the Agomelatine concentration.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ (the concentration of Agomelatine that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

-

Self-Validation: The protocol's integrity is confirmed by ensuring that the total binding is at least 10-fold higher than non-specific binding and that the Kᵢ value for a known standard (unlabeled melatonin) is consistent with literature values.

Visualizing the Dual Mechanism of Action

The synergistic action of Agomelatine can be visualized through its distinct signaling pathways.

Caption: Dual mechanism of Agomelatine.

Validation in Animal Models

A battery of animal models was employed to confirm that the molecular actions of Agomelatine translated into antidepressant, anxiolytic, and chronobiotic effects.

| Model Type | Specific Model | Key Finding with Agomelatine | Rationale/Causality |

| Chronobiotic | Jet-lag model (phase-shifted light-dark cycle in rats) | Accelerated re-entrainment of activity and temperature rhythms.[1] | Validated the MT₁/MT₂ agonist activity at the SCN, demonstrating the ability to reset the biological clock.[3] |

| Chronobiotic | Chronic psychosocial stress in tree shrews | Antagonized stress-induced disturbances in body temperature rhythms, an effect not seen with fluoxetine.[3] | Linked circadian regulation directly to a stress-related depression model, differentiating it from classic monoaminergic drugs. |

| Antidepressant | Forced Swim Test (FST) | Reduced immobility time, indicative of an antidepressant-like effect. | A standard screening test for antidepressant activity. |

| Anxiolytic | Elevated Plus Maze & Social Interaction Test | Increased exploration of open arms and increased time in social interaction, comparable to benzodiazepines.[3] | Demonstrated anxiolytic properties, which were later attributed primarily to the 5-HT₂C antagonism.[3][13] |

Table 2: Summary of pivotal preclinical behavioral studies demonstrating Agomelatine's efficacy.

Notably, in several models, the anxiolytic effects of Agomelatine were not mimicked by melatonin alone but were replicated by selective 5-HT₂C antagonists, providing strong evidence that this property is driven by its serotonergic action.[13] This experimental choice was critical in dissecting the contribution of each part of the dual mechanism.

Part 3: The Clinical Development Gauntlet

Translating the promising preclinical profile into proven clinical efficacy was a complex and challenging process, marked by both successes and setbacks.

Early Phase Human Trials (Phase I/II)

Phase I studies in healthy volunteers established a favorable safety and tolerability profile. They also characterized Agomelatine's pharmacokinetics, revealing a short half-life of 1-2 hours and extensive metabolism primarily via hepatic CYP1A2 and CYP2C9 enzymes.[4] Phase II studies provided the first signals of efficacy in patients with MDD, justifying the move to larger, more definitive trials.

Phase III Efficacy Trials: A Contentious Path

The core of the clinical development program consisted of numerous multicenter, randomized, double-blind, placebo-controlled trials designed to establish efficacy in MDD. The primary endpoint was typically the change from baseline on the Hamilton Depression Rating Scale (HAM-D₁₇).

The results were mixed, a fact crucial to acknowledge for scientific integrity. While several studies demonstrated a statistically significant superiority of Agomelatine (25-50 mg/day) over placebo, others failed to do so.[4]

Data Presentation: Selected Phase III Efficacy Outcomes

| Study | N | Treatment Groups | Mean Change from Baseline in HAM-D₁₇ (LOCF) | Agomelatine vs. Placebo Difference (p-value) |

| Olie & Kasper (2007)[14] | 238 | Agomelatine 25-50mg, Placebo | -14.6 (Ago) vs. -11.2 (Pbo) | -3.44 (p<0.001) |

| Zajecka et al. (2010)[15] | 511 | Agomelatine 25mg, Agomelatine 50mg, Placebo | -9.7 (Ago 50mg) vs. -7.2 (Pbo) | -2.5 (p=0.004 for 50mg) |

| Loo et al. (2012)[16] | 711 | Agomelatine 10mg, 25mg, 25-50mg, Placebo | -14.8 (Ago 25-50mg) vs. -9.9 (Pbo) | -4.92 (p<0.0001 for 25-50mg) |

Table 3: Efficacy results from key short-term, placebo-controlled Phase III trials. (LOCF: Last Observation Carried Forward).

Meta-analyses of both published and unpublished trial data have concluded that Agomelatine is more effective than placebo, with a standardized mean difference (SMD) of 0.24, and shows comparable efficacy to standard antidepressants like SSRIs and SNRIs.[4][17] A key differentiating factor was its superior side-effect profile, particularly a significantly lower incidence of sexual dysfunction and discontinuation symptoms.[5][17]

The Regulatory Labyrinth

Agomelatine's journey to market reflects the challenges of its mixed clinical trial results.

-

2005: Servier submits the initial Marketing Authorisation Application (MAA) to the European Medicines Agency (EMA).[4]

-

2006: The EMA's committee recommends refusal, citing that efficacy had not been sufficiently demonstrated across all studies.[4][18]

-

2007: Servier submits a new application with additional data.[4]

-

2009: The EMA grants marketing authorization in the European Union for the treatment of MDD in adults.[2][4][5]

-

2011: Development for the US market, which had been licensed to Novartis, is discontinued following the results of the final Phase III trials in that program.[4][19]

This history underscores the high bar for regulatory approval and the impact of trial design and patient population heterogeneity on demonstrating consistent efficacy.

Safety Profile: The Hepatotoxicity Signal

While generally well-tolerated, clinical development revealed a potential for elevated liver transaminases (ALT/AST). In clinical trials, about 1% of patients experienced these elevations.[5] This led regulatory agencies to mandate liver function tests before initiating treatment and periodically thereafter, a critical risk mitigation step that must be followed in clinical practice.[5][19]

Part 4: Chemical Synthesis

The large-scale synthesis of Agomelatine is a critical component of its development, requiring an efficient and scalable route. Several synthetic pathways have been developed, most commonly starting from 7-methoxy-1-tetralone.[20][21]

Caption: High-level workflow of a common Agomelatine synthesis route.

Conclusion: A Novel Tool in the Antidepressant Armamentarium

The story of Agomelatine is one of scientific innovation, persistence, and the complexities of drug development. It was the first antidepressant successfully developed from a chronobiotic hypothesis, establishing a new, non-monoaminergic mechanism of action in the clinical setting.[1][2][9] Its unique dual profile—resynchronizing circadian rhythms via MT₁/MT₂ agonism while simultaneously increasing prefrontal dopamine and norepinephrine via 5-HT₂C antagonism—offers a distinct therapeutic option.[3][8] While its path through clinical trials and regulatory review was arduous, Agomelatine's favorable tolerability profile, particularly regarding sexual side effects and weight neutrality, and its benefits for patients with significant sleep disturbances, have secured its place in the treatment landscape for Major Depressive Disorder.[5][9] The journey of Agomelatine serves as a powerful case study in mechanism-based drug discovery and the enduring quest for more effective and better-tolerated treatments for depression.

References

-

de Bodinat, C., Guardiola-Lemaitre, B., Mocaër, E., Renard, P., Muñoz, C., & Millan, M. J. (2014). Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. British Journal of Pharmacology, 171(15), 3608–3620. [Link]

-

Wikipedia. (n.d.). Agomelatine. Retrieved January 12, 2026, from [Link]

-

Sansone, R. A., & Sansone, L. A. (2011). Agomelatine: A Novel Antidepressant. Innovations in Clinical Neuroscience, 8(11), 10–14. [Link]

-

Konstantakopoulos, G., & Pandi-Perumal, S. R. (2020). The preclinical discovery and development of agomelatine for the treatment of depression. Expert Opinion on Drug Discovery, 15(10), 1121-1132. [Link]

-

AdisInsight. (2007). Agomelatine: AGO 178, AGO178, S 20098. Drugs in R&D, 8(2), 109-114. [Link]

-

Psych Scene Hub. (2017). A Focus on Agomelatine - Mechanism of Action and Efficacy. [Link]

-

Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., Newman-Tancredi, A., Pasteau, V., ... & Cussac, D. (2014). Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. British journal of pharmacology, 171(15), 3608-3620. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Agomelatine? [Link]

-

Guardiola-Lemaitre, B., De Bodinat, C., Mocaër, E., & Millan, M. J. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature Reviews Drug Discovery, 9(8), 628-638. [Link]

-

Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., Newman-Tancredi, A., Pasteau, V., ... & Cussac, D. (2003). The melatonergic agonist and clinically active antidepressant, agomelatine, is a neutral antagonist at 5-HT(2C) receptors. European journal of pharmacology, 479(1-3), 1-5. [Link]

-

Olie, J. P., & Kasper, S. (2007). Efficacy of agomelatine, a MT1/MT2 receptor agonist with 5-HT2C antagonistic properties, in major depressive disorder. The International Journal of Neuropsychopharmacology, 10(5), 661-673. [Link]

-

Guardiola-Lemaitre, B., de Bodinat, C., Mocaer, E., & Millan, M. J. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature reviews. Drug discovery, 9(8), 628–638. [Link]

-

ResearchGate. (2020). The preclinical discovery and development of agomelatine for the treatment of depression. [Link]

-

Charveron, M., Le-Corronc, H., D'Ambra, G., Mannoury la Cour, C., Millan, M. J., Gressens, P., ... & Dournaud, P. (2008). Agomelatine, a melatonin receptor agonist with 5-HT(2C) receptor antagonist properties, protects the developing murine white matter against excitotoxicity. European journal of pharmacology, 588(1), 58-63. [Link]

-

Taylor & Francis Online. (2020). The preclinical discovery and development of agomelatine for the treatment of depression. [Link]

-

Millan, M. J., Brocco, M., Gobert, A., & Dekeyne, A. (2005). Anxiolytic properties of agomelatine, an antidepressant with melatoninergic and serotonergic properties: role of 5-HT2C receptor blockade. Psychopharmacology, 177(4), 448-458. [Link]

-

WikiMili. (n.d.). Agomelatine. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. [Link]

-

ResearchGate. (2014). A Novel Synthesis of the Antidepressant Agomelatine. [Link]

-

Novartis. (2008). An 8-week, randomized, double-blind, fixed dosage, placebo-controlled, parallel-group, multi-center study of the efficacy, safety and tolerability of agomelatine 25 mg and 50 mg in the treatment of Major Depressive Disorder (MDD). [Link]

-

Psychiatric News. (2012). Pipeline for New Antidepressants Flowing Slowly. Psychiatric News, 47(5), 1. [Link]

-

Journal of Psychiatry Reform. (2018). Agomelatine: is it really a firstline drug? [Link]

-

Journal of Chemical, Biological and Medicinal Sciences. (2026). A Comprehensive Review on New Emerging Antidepressant Agomelatine from Synthesis to Analysis. [Link]

-

Di Paolo, M., Gesi, C., Masi, G., & Millepiedi, S. (2022). Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders. Journal of clinical medicine, 11(15), 4531. [Link]

-

Loo, H., D'Haenen, H., & Ale, M. (2012). A placebo-controlled study of three agomelatine dose regimens (10 mg, 25 mg, 25-50 mg) in patients with major depressive disorder. Journal of psychopharmacology (Oxford, England), 26(5), 649–658. [Link]

-

Juniper Publishers. (2018). Efficient Synthesis of Anti-depressant Agent Agomelatine. [Link]

-

AdisInsight. (n.d.). Agomelatine - Servier. Retrieved January 12, 2026, from [Link]

-

El-Nezhawy, A. O. H., El-Sayed, M. A. A., El-Shabrawy, Y., El-Subbagh, H. I., & El-Kerdawy, M. M. (2013). Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist. Archiv der Pharmazie, 346(10), 721-730. [Link]

- Google Patents. (2010).

-

Asian Journal of Chemistry. (2016). A Simple and Efficient Procedure for Synthesis of Agomelatine. [Link]

-

Zajecka, J., Fava, M., & Trivedi, M. H. (2010). Efficacy and safety of agomelatine in the treatment of major depressive disorder: a multicenter, randomized, double-blind, placebo-controlled trial. The Journal of clinical psychiatry, 71(9), 1153–1163. [Link]

-

Guaiana, G., Gupta, S., Chiodo, D., Davies, S. J., Haederle, K., & Koesters, M. (2013). Agomelatine efficacy and acceptability revisited: systematic review and meta-analysis of published and unpublished randomised trials. The British Journal of Psychiatry, 203(6), 410-417. [Link]

-

Drugs.com. (2024). What is agomelatine used for? [Link]

-

Taylor, D., Sparshatt, A., Varma, S., & Olofinjana, O. (2014). Antidepressant efficacy of agomelatine: meta-analysis of published and unpublished studies. BMJ (Clinical research ed.), 348, g1888. [Link]

Sources

- 1. vidal.ru [vidal.ru]

- 2. Agomelatine, the first melatonergic antidepressant: discovery, characterization and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agomelatine - Wikipedia [en.wikipedia.org]

- 5. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agomelatine - Servier - AdisInsight [adisinsight.springer.com]

- 7. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Agomelatine? [synapse.patsnap.com]

- 9. The preclinical discovery and development of agomelatine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The melatonergic agonist and clinically active antidepressant, agomelatine, is a neutral antagonist at 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anxiolytic properties of agomelatine, an antidepressant with melatoninergic and serotonergic properties: role of 5-HT2C receptor blockade - ProQuest [proquest.com]

- 14. Efficacy of agomelatine, a MT1/MT2 receptor agonist with 5-HT2C antagonistic properties, in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of agomelatine in the treatment of major depressive disorder: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A placebo-controlled study of three agomelatine dose regimens (10 mg, 25 mg, 25-50 mg) in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bmj.com [bmj.com]

- 18. Agomelatine: AGO 178, AGO178, S 20098 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. psychiatryonline.org [psychiatryonline.org]

- 20. researchgate.net [researchgate.net]

- 21. asianpubs.org [asianpubs.org]

The Next Generation of Neurotherapeutics: A Technical Guide to Agomelatine's Structural Analogs and Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agomelatine, with its novel synergistic mechanism as a melatonergic (MT1/MT2) receptor agonist and a serotonin 5-HT2C receptor antagonist, represents a significant departure from traditional monoaminergic antidepressants.[1][2] This dual action not only addresses the desynchronization of circadian rhythms often implicated in depressive disorders but also modulates dopamine and norepinephrine release in the prefrontal cortex.[3][4] The clinical success of agomelatine has spurred extensive research into its structural analogs and derivatives, aiming to refine its pharmacological profile, enhance efficacy, improve safety, and expand its therapeutic applications beyond major depressive disorder. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR), synthesis, pharmacological evaluation, and future therapeutic potential of agomelatine's chemical progeny.

The Agomelatine Core: A Foundation for Innovation

Agomelatine's unique therapeutic profile is a direct consequence of its distinct chemical architecture, characterized by a methoxynaphthalene core linked to an ethylacetamide side chain.[5][6] This structure provides a template for targeted modifications to fine-tune its interactions with both melatonergic and serotonergic receptors. The primary goals of analog development include enhancing affinity and selectivity for target receptors, optimizing pharmacokinetic properties, and mitigating off-target effects, notably hepatotoxicity.[5][7]

Mechanism of Action: A Synergistic Duet

The therapeutic efficacy of agomelatine is attributed to the interplay between its two primary pharmacological actions:

-

MT1/MT2 Receptor Agonism: By mimicking the action of melatonin at MT1 and MT2 receptors in the suprachiasmatic nucleus, agomelatine helps to resynchronize disrupted circadian rhythms, a common feature of major depressive disorder.[8][9] This action is thought to contribute to its beneficial effects on sleep architecture and overall well-being.[4]

-

5-HT2C Receptor Antagonism: Agomelatine acts as an antagonist at 5-HT2C receptors, which are known to exert an inhibitory influence on dopaminergic and noradrenergic pathways in the frontal cortex.[3][10] By blocking these receptors, agomelatine disinhibits the release of dopamine and norepinephrine, contributing to its antidepressant and anxiolytic effects.[2]

The synergy between these two mechanisms is crucial; studies have shown that neither a 5-HT2C antagonist nor a melatonin agonist alone can replicate the full spectrum of agomelatine's antidepressant-like effects in preclinical models.[2][11]

Structure-Activity Relationship (SAR) Studies: Designing Superior Analogs

The exploration of agomelatine's SAR has been a fertile ground for medicinal chemists. Modifications have been systematically introduced to both the naphthalene core and the acetamide side chain to probe the key molecular interactions governing receptor binding and functional activity.

Modifications of the Naphthalene Core

The methoxynaphthalene moiety is a critical pharmacophore for melatonergic receptor binding. Alterations to this ring system have yielded valuable insights:

-

Substitution Pattern: The position of the methoxy group on the naphthalene ring is crucial for high affinity at MT1 and MT2 receptors.

-

Bioisosteric Replacements: Replacement of the naphthalene core with other bicyclic or heterocyclic systems has been explored to improve properties such as metabolic stability and to investigate the spatial requirements of the receptor binding pockets.

One innovative approach has been the development of naphthalenic dimers . By linking two agomelatine moieties through their methoxy substituents with a polymethylene spacer, researchers have created bivalent ligands. Some of these dimeric compounds have demonstrated selectivity for the MT1 receptor and have been characterized as antagonists.[12][13]

Modifications of the Acetamide Side Chain

The ethylacetamide side chain plays a pivotal role in the interaction with both melatonergic and 5-HT2C receptors. Key modifications have included:

-

Amide Analogs: Replacement of the acetyl group with other acyl moieties has been investigated to modulate potency and selectivity. For instance, an acrylamide derivative showed good binding affinities at both human melatonin and 5-HT2C receptors.[14]

-

Chain Length and Conformation: Altering the length and rigidity of the ethyl linker has been explored to optimize the orientation of the pharmacophoric groups within the receptor binding sites.

-

Imide and Acylamino Carboxylic Acid Analogs: The synthesis of imide and acylamino carboxylic acid analogs has yielded compounds with promising antidepressant-like activity in preclinical models, along with a potentially improved safety profile regarding hepatotoxicity.[5]

| Compound | Modification | MT1 (pKi) | MT2 (pKi) | 5-HT2C (pKi) | Reference |

| Agomelatine | Parent Compound | ~9.0 | ~8.9 | ~6.2 | [14] |

| Acetamide Analog | Naphthalene core modification | 7.96 | 7.86 | 6.64 | [14] |

| Acrylamide Analog | Naphthalene core modification | 7.95 | 8.68 | 6.44 | [14] |

| Imide Analog (4a) | Acetamide side-chain modification | N/A | N/A | N/A | [5] |

| Dimeric Analog (5) | Dimerization via methoxy group | Selective for MT1 | Selective for MT1 | N/A | [12] |

N/A: Data not available in the cited source.

Synthesis of Agomelatine and its Analogs

The development of efficient and scalable synthetic routes is paramount for the successful translation of promising analogs from the laboratory to the clinic.

General Synthetic Strategy for Agomelatine

A common synthetic route to agomelatine starts from 7-methoxy-1-tetralone and involves several key steps, including Knoevenagel condensation, decarboxylation, esterification, aromatization, and reductive acetylation.[15] Alternative routes have also been developed to improve yields and reduce the number of synthetic steps.

Synthesis of Key Analogs

The synthesis of agomelatine analogs generally follows a convergent strategy, where the modified naphthalene core and the functionalized side chain are prepared separately and then coupled. For side-chain modifications, a common intermediate, 2-(7-methoxynaphthalen-1-yl)ethanamine, is often utilized.[5]

Pharmacological Evaluation: A Multi-tiered Approach

A rigorous and systematic pharmacological evaluation is essential to characterize the properties of novel agomelatine analogs and to identify candidates with superior therapeutic potential.

In Vitro Assays: Receptor Binding and Functional Activity

The initial screening of new chemical entities typically involves a battery of in vitro assays to determine their affinity for the target receptors and their functional consequences.

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[16] They involve competing the test compound with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin or [³H]melatonin) for binding to membranes prepared from cells expressing the receptor of interest.[1][17]

Experimental Protocol: Competitive Radioligand Binding Assay for Melatonin Receptors [16][18][19]

-

Receptor Preparation: Prepare membrane homogenates from cells stably expressing human MT1 or MT2 receptors.

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at 37°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

To determine whether a compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2C receptor, functional assays are employed. The 5-HT2C receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels.

Experimental Protocol: Calcium Mobilization Assay for 5-HT2C Receptors [20][21][22]

-

Cell Culture: Culture cells stably expressing the human 5-HT2C receptor in 96-well or 384-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the cells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known 5-HT2C agonist.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

In Vivo Models: Assessing Antidepressant and Anxiolytic Activity

Promising candidates from in vitro studies are advanced to in vivo animal models to assess their behavioral effects.

The FST is a widely used rodent model to screen for antidepressant-like activity.[23][24] The test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment reduces the duration of immobility. The rationale for using this test is its predictive validity for the clinical efficacy of various antidepressant drugs.[25]

The EPM is a classic animal model for assessing anxiety-like behavior.[26] The apparatus consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms. The use of this model is justified by its sensitivity to clinically effective anxiolytic drugs.[27]

Pharmacokinetics and Metabolism: The Path to a "Me-Better" Drug

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of agomelatine and its analogs is crucial for developing drugs with improved bioavailability, a longer half-life, and a reduced risk of adverse effects.

Agomelatine is rapidly absorbed but has low bioavailability due to extensive first-pass metabolism, primarily by CYP1A2 and CYP2C9 enzymes.[8][28] This metabolic vulnerability can lead to significant inter-individual variability in plasma concentrations.[4] The major metabolites of agomelatine are hydroxylated and demethylated derivatives, which are pharmacologically inactive.[5]

A key goal in the development of agomelatine derivatives is to design compounds with improved metabolic stability. This can be achieved by blocking the sites of metabolism or by introducing functionalities that alter the compound's susceptibility to enzymatic degradation.

Expanding Therapeutic Horizons: Beyond Depression and Anxiety

The unique pharmacological profile of agomelatine and its analogs suggests their potential utility in a range of neurological and psychiatric disorders beyond depression and anxiety.

Neurodegenerative Disorders

Preclinical studies have shown that agomelatine may have neuroprotective effects and could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.[3][29] In animal models of Alzheimer's, agomelatine has been shown to ameliorate cognitive and behavioral deficits, prevent amyloid plaque deposition, and reduce tau phosphorylation and neuroinflammation.[30][31][32] These effects are thought to be mediated by its ability to enhance neurogenesis, modulate synaptic plasticity, and reduce oxidative stress.[30]

Other Potential Indications

The chronobiotic and neuroprotective properties of agomelatine analogs make them attractive candidates for the treatment of other conditions associated with circadian rhythm disruption and neuronal dysfunction, including:

Future Directions and Conclusions

The journey that began with the discovery of agomelatine has opened up a new chapter in the quest for more effective and better-tolerated treatments for a range of CNS disorders. The continued exploration of its structural analogs and derivatives holds immense promise. Future research will likely focus on:

-

Developing subtype-selective melatonergic ligands: Designing analogs with enhanced selectivity for either MT1 or MT2 receptors could help to dissect the specific roles of these receptors and may lead to drugs with more targeted therapeutic effects.[35][36]

-

Fine-tuning the balance between melatonergic and serotonergic activity: Optimizing the relative potencies at MT1/MT2 and 5-HT2C receptors could lead to compounds with an improved efficacy and side-effect profile.

-

Investigating biased agonism: Exploring analogs that selectively activate certain downstream signaling pathways at the melatonin receptors could offer a novel approach to designing drugs with greater therapeutic specificity.

-

Clinical evaluation in new indications: Rigorous clinical trials are needed to validate the promising preclinical findings for agomelatine analogs in neurodegenerative and other CNS disorders.

References

-

Jockers, R., et al. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149. [Link]

-

Jockers, R., et al. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Springer Protocols. [Link]

-

Descamps-François, C., et al. (2003). Design and synthesis of naphthalenic dimers as selective MT1 melatoninergic ligands. Journal of Medicinal Chemistry, 46(7), 1127-1129. [Link]

-

Yous, S., et al. (2013). Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1/MT2 agonist and 5-HT2C antagonist. Archiv der Pharmazie, 346(10), 738-748. [Link]

-

Luo, Y., et al. (2014). Synthesis and evaluation of amide side-chain modified Agomelatine analogues as potential antidepressant-like agents. Bioorganic & Medicinal Chemistry Letters, 24(7), 1794-1798. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Han, L., et al. (2023). Agomelatine: a potential novel approach for the treatment of memory disorder in neurodegenerative disease. Neural Regeneration Research, 18(4), 727-735. [Link]

-

Descamps-François, C., et al. (2003). Design and Synthesis of Naphthalenic Dimers as Selective MT 1 Melatoninergic Ligands. ResearchGate. [Link]

-

F. Perry Wilson, M. (2011). Agomelatine: A Novel Antidepressant. Psychiatry (Edgmont), 8(1), 37-41. [Link]

-

Aydin, M., et al. (2024). Agomelatine Ameliorates Cognitive and Behavioral Deficits in Aβ-Induced Alzheimer's Disease-like Rat Model. Medicina, 60(2), 221. [Link]

-

Yao, K., et al. (2022). Agomelatine Prevents Amyloid Plaque Deposition, Tau Phosphorylation, and Neuroinflammation in APP/PS1 Mice. Frontiers in Aging Neuroscience, 13, 795893. [Link]

-

Aydin, M., et al. (2024). Agomelatine Ameliorates Cognitive and Behavioral Deficits in Aβ-Induced Alzheimer's Disease-like Rat Model. Scilit. [Link]

-

Kuruvilla, A. (2011). Agomelatine: A novel melatonergic antidepressant. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 131-133. [Link]

-

van den Berg, V. J., et al. (2019). A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers. British Journal of Clinical Pharmacology, 85(11), 2568-2578. [Link]

-

Han, L., et al. (2023). Agomelatine: a potential novel approach for the treatment of memory disorder in neurodegenerative disease. ResearchGate. [Link]

-

Ye, D., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54619. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular Biology of Receptors on Lymphocytes, 21, 23-40. [Link]

-

Sugden, D., et al. (1999). Design of subtype selective melatonin receptor agonists and antagonists. Reproduction, Nutrition, Development, 39(3), 335-344. [Link]

-

Wasielewska, M. (2020). Comparison of the mechanisms of action of antidepressants and their side effects. Journal of Education, Health and Sport, 10(8), 282-287. [Link]

-

Bertaina-Anglade, V., et al. (2014). Agomelatine: Mechanism of action and pharmacological profile in relation to antidepressant properties. ResearchGate. [Link]

-

Bourin, M., et al. (2004). Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors. ResearchGate. [Link]

-

Bourin, M., et al. (2004). Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors. bac-lac.gc.ca. [Link]

-

Froimowitz, M., & Kollman, P. A. (1980). Quantitative Structure-Activity Relationships Within a Series of Melatonin Analogs and Related Indolealkylamines. Journal of Medicinal Chemistry, 23(1), 109-113. [Link]

-

de Bodinat, C., et al. (2014). Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. British Journal of Pharmacology, 171(15), 3604-3619. [Link]

-

Mosolov, S. N., et al. (2012). [A comparative evaluation of the efficacy of valdoxan (agomelatine) in recurrent depression and bipolar affective disorder.]. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 112(11 Pt 2), 29-37. [Link]

-

Agrawal, A., et al. (2014). A comparative study of the clinical efficacy and safety of agomelatine with escitalopram in major depressive disorder patients. Indian Journal of Pharmacology, 46(6), 627-631. [Link]

-

Millan, M. J., et al. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. The Journal of Pharmacology and Experimental Therapeutics, 306(3), 954-964. [Link]

-

de Kloet, E. R., & Molendijk, M. L. (2016). Factors influencing behavior in the forced swim test. Frontiers in Behavioral Neuroscience, 10, 102. [Link]

-

Carbone, E. A., et al. (2022). Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders. Journal of Clinical Medicine, 11(19), 5895. [Link]

-

Estanislau, C., & Morato, S. (2010). Individual differences in the elevated plus-maze and the forced swim test. Behavioural Brain Research, 211(1), 1-6. [Link]

-

D'Hulst, C., et al. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (111), 53748. [Link]

-

ResearchGate. (n.d.). Synthetic routes of compounds 1–27. ResearchGate. [Link]

-